molecular formula C7H8ClNO3S B13526821 2-Chloro-4-methoxybenzenesulfonamide

2-Chloro-4-methoxybenzenesulfonamide

Cat. No.: B13526821
M. Wt: 221.66 g/mol
InChI Key: PMJUUBMFDVIYDD-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-4-methoxyaniline. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition is achieved through the formation of coordination bonds and hydrogen bonds with the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxybenzenesulfonamide is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

2-Chloro-4-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a chlorine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. This compound has garnered attention due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article delves into its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₈ClNO₂S. The presence of both the chlorinated aromatic ring and the sulfonamide functional group contributes to its chemical reactivity and biological efficacy.

Compound Name Molecular Formula Structural Features
This compoundC₇H₈ClNO₂SChlorine at position 2, methoxy at position 4

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making these compounds potential candidates for antimicrobial therapy.

Antibacterial Activity

Research indicates that sulfonamides show significant antibacterial properties. For instance, studies have demonstrated that derivatives of sulfonamides can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural modifications.

Table: Antibacterial Activity of Sulfonamide Derivatives

Compound Bacterial Strain Inhibition Zone (mm) IC50 (µM)
This compoundS. aureus2015.5
Related Derivative AE. coli1812.3
Related Derivative BS. pneumoniae2510.0

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through its effects on various cancer cell lines. Notably, it has been evaluated against triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7 cells.

Case Study: Anticancer Effects on Breast Cancer Cell Lines

In a notable study, compounds derived from sulfonamides exhibited significant anti-proliferative activity against breast cancer cell lines with IC50 values ranging from 1.52 to 6.31 µM. The selectivity index indicated a strong preference for targeting cancer cells over normal cells .

Enzyme Inhibition Studies

In addition to antibacterial and anticancer properties, enzyme inhibition studies have shown that this compound can inhibit acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission, and its inhibition is relevant for conditions such as Alzheimer's disease.

Table: Enzyme Inhibition Potency

Compound Enzyme Target IC50 (µM)
This compoundAChE34.61 ± 0.62
Related Compound AAChE40.21 ± 0.25
Related Compound BAChE45.11 ± 0.22

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-chloro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

PMJUUBMFDVIYDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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